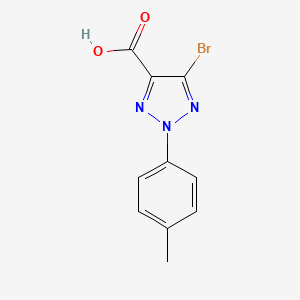

5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

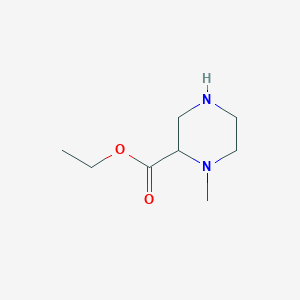

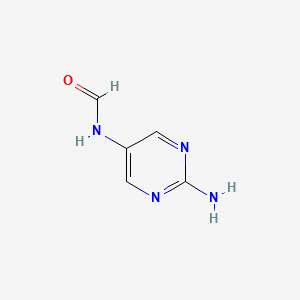

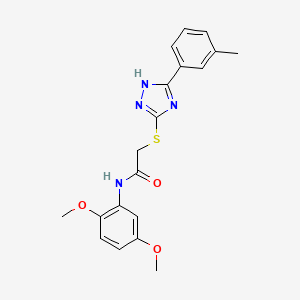

5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure ist eine chemische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten. Diese spezielle Verbindung ist durch das Vorhandensein eines Bromatoms in der 5. Position, einer p-Tolylgruppe in der 2. Position und einer Carbonsäuregruppe in der 4. Position des Triazolrings gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cycloadditionsreaktion zwischen einem Azid und einem Alkin gebildet werden.

Einführung der p-Tolylgruppe: Die p-Tolylgruppe kann durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung eines p-Tolylboronsäurederivats eingeführt werden.

Carboxylierung: Die Carbonsäuregruppe kann durch Carboxylierungsreaktionen eingeführt werden, die häufig die Verwendung von Kohlendioxid (CO2) unter basischen Bedingungen beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Kontinuierliche Flusschemie und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Reproduzierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

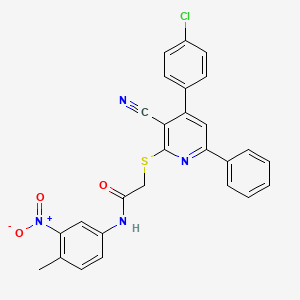

Substitutionsreaktionen: Das Bromatom in der 5. Position kann durch andere Nucleophile, wie z. B. Amine oder Thiole, durch nucleophile Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere an der p-Tolylgruppe, was zur Bildung entsprechender Alkohole, Aldehyde oder Ketone führt.

Kupplungsreaktionen: Der Triazolring kann an Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, teilnehmen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

N-Bromsuccinimid (NBS): Wird für Bromierungsreaktionen verwendet.

Palladiumkatalysatoren: Werden in Kreuzkupplungsreaktionen verwendet.

Kohlendioxid (CO2): Wird für Carboxylierungsreaktionen verwendet.

Kupferkatalysatoren: Werden in Cycloadditionsreaktionen verwendet, um den Triazolring zu bilden.

Hauptprodukte, die gebildet werden

Substituierte Triazole: Werden durch nucleophile Substitutionsreaktionen gebildet.

Oxidierte oder reduzierte Derivate: Werden durch Oxidations- oder Reduktionsreaktionen gebildet.

Gekuppelte Produkte: Werden durch Kupplungsreaktionen mit verschiedenen Aryl- oder Alkylgruppen gebildet.

Wissenschaftliche Forschungsanwendungen

5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

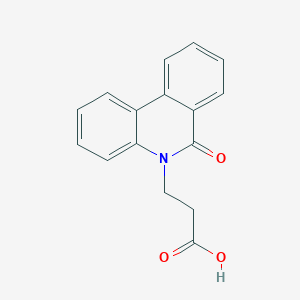

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antifungale und Antikrebsaktivitäten.

Medizin: Wird als potenzieller Therapeutikum erforscht, da es mit biologischen Zielstrukturen interagieren kann.

Industrie: Wird bei der Entwicklung neuer Materialien, wie z. B. Polymeren und Katalysatoren, aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren, wodurch deren Aktivität möglicherweise gehemmt oder deren Funktion moduliert wird. Das Bromatom und die p-Tolylgruppe können die Bindungsaffinität und Spezifität der Verbindung für bestimmte Zielstrukturen erhöhen. Die Carbonsäuregruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, wodurch die biologische Aktivität der Verbindung weiter beeinflusst wird.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-2-(Phenyl)-2H-1,2,3-triazol-4-carbonsäure: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer p-Tolylgruppe.

5-Brom-2-(m-Tolyl)-2H-1,2,3-triazol-4-carbonsäure: Ähnliche Struktur, jedoch mit einer Meta-Tolylgruppe anstelle einer Para-Tolylgruppe.

5-Brom-2-(o-Tolyl)-2H-1,2,3-triazol-4-carbonsäure: Ähnliche Struktur, jedoch mit einer Ortho-Tolylgruppe anstelle einer Para-Tolylgruppe.

Einzigartigkeit

5-Brom-2-(p-Tolyl)-2H-1,2,3-triazol-4-carbonsäure ist einzigartig aufgrund der spezifischen Positionierung der p-Tolylgruppe, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann.

Eigenschaften

Molekularformel |

C10H8BrN3O2 |

|---|---|

Molekulargewicht |

282.09 g/mol |

IUPAC-Name |

5-bromo-2-(4-methylphenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |

InChI-Schlüssel |

BHAONGUVSKFEEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)

![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)

![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)

![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)

![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)